molecular formula C15H22N2O3S B273184 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine

1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine

Cat. No. B273184
M. Wt: 310.4 g/mol
InChI Key: ZNJLXDREFVTBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine (ATMP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ATMP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has been studied extensively. It has been found to act as an inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has been found to have various biochemical and physiological effects. It has been found to decrease the activity of carbonic anhydrase in the body, which can lead to a decrease in the production of bicarbonate ions. This can have an impact on the acid-base balance in the body. 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has also been found to induce apoptosis in cancer cells, which can lead to the death of these cells.

Advantages and Limitations for Lab Experiments

1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of various bioactive compounds. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has a relatively short half-life, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine. One direction is to study its potential applications in the field of medicinal chemistry. It can be used as a starting material for the synthesis of various bioactive compounds, and its potential as a carbonic anhydrase inhibitor can be further explored. Another direction is to study its potential applications in the field of material science. It can be used as a building block for the synthesis of various functional materials, and its properties can be further explored. Overall, the study of 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has significant potential for various fields of scientific research.

Synthesis Methods

1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine can be synthesized through various methods, including the reaction of 1-acetyl piperazine with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 1-acetyl piperazine with 2,4,5-trimethylbenzenesulfonyl isocyanate in the presence of a base. These methods have been studied extensively and have been found to be effective in synthesizing 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine.

Scientific Research Applications

1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has been studied for its potential applications in various fields of scientific research. It has been found to have potential applications in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of various bioactive compounds. It has also been studied for its potential applications in the field of material science, where it can be used as a building block for the synthesis of various functional materials.

properties

Product Name

1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

1-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethanone

InChI

InChI=1S/C15H22N2O3S/c1-11-9-13(3)15(10-12(11)2)21(19,20)17-7-5-16(6-8-17)14(4)18/h9-10H,5-8H2,1-4H3

InChI Key

ZNJLXDREFVTBDM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C(=O)C)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.